2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19(18-20-13-4-1-2-6-15(13)27-18)23-9-7-12(8-10-23)16-21-22-17(26-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSLIVCKWTXSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.
Final Assembly: The final compound is obtained by linking the furan ring to the oxadiazole-piperidine intermediate through appropriate reaction conditions, such as using a base or catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or other reduced forms.
Substitution: The thiazole and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole and furan rings exhibit a broad spectrum of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step processes that may include:
- Formation of the oxadiazole ring via cyclization reactions.
- Coupling reactions to attach the piperidine and benzothiazole moieties.
These reactions are often optimized using various solvents and catalysts to enhance yield and purity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) explored the antimicrobial effects of several oxadiazole derivatives. Among these, compounds similar to this compound showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming conventional antibiotics .
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry indicated that derivatives featuring both furan and oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential of these compounds in developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Receptor Binding: It can bind to receptors such as G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which is a potential mechanism for its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous compounds reveals critical differences in substituents, biological activity, and physicochemical properties. Key examples include:
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Structure : Shares the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group but replaces the benzothiazole-piperidine system with a sulfamoyl-benzamide scaffold.
- Activity : Exhibits potent antifungal activity against Candida albicans (MIC₅₀: 1.56 µg/mL), attributed to thioredoxin reductase inhibition .
2-{4-[5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
- Structure : Substitutes the furan group with a propan-2-yl chain on the oxadiazole ring.
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a)
- Structure : Combines oxadiazole with pyrazole and nitrile groups.
- Activity : Shows moderate antimicrobial activity (MIC: 25–50 µg/mL against Staphylococcus aureus), likely due to the thioether linkage enhancing electrophilic reactivity .
- Key Difference : The pyrazole core and nitrile substituent introduce different hydrogen-bonding capabilities compared to the benzothiazole-furan system .
4-[5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic Acid
- Structure : Replaces benzothiazole with benzotriazole and adds a pyridinyl group on oxadiazole.
- Impact: The carboxylic acid group improves solubility but may limit cell permeability.
Structural and Functional Analysis Table
Research Findings and Implications
- Antifungal Potential: The furan-oxadiazole-benzothiazole scaffold shows structural parallels to LMM11, a validated antifungal agent. Molecular docking studies suggest the benzothiazole’s planarity improves binding to fungal enzyme active sites .
- Role of Substituents : The furan group’s electron-rich nature may facilitate π-π stacking with aromatic residues in target proteins, whereas propan-2-yl analogs prioritize lipophilicity over specificity .
- Synthetic Feasibility : The target compound’s synthesis likely follows pathways similar to those in , involving cyclocondensation and carbonyl coupling reactions .
Biological Activity
The compound 2-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that exhibits significant biological activity. Its structure integrates several pharmacologically relevant moieties, including a furan ring, an oxadiazole ring, and a benzothiazole component. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=C(C(=C1)C)C(=O)CSC2=NN=C(O2)C3=CC=CO3)C |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit broad-spectrum antimicrobial properties. The compound has shown potential against various bacterial strains:
- Mechanism of Action : The oxadiazole moiety is known to inhibit key enzymes involved in bacterial cell wall synthesis. For instance, studies have highlighted its interaction with enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid synthesis in bacteria .
-
Case Studies :
- A study by Dhumal et al. (2016) demonstrated that oxadiazole derivatives significantly inhibited Mycobacterium bovis BCG, both in active and dormant states .
- Salama et al. (2020) reported that certain derivatives showed up to four times more potency against Staphylococcus aureus compared to standard antibiotics like vancomycin .
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Cell Line Studies : In vitro studies have indicated that compounds similar to the one in focus can induce apoptosis in various cancer cell lines through the activation of caspases .
- Mechanism : The benzothiazole segment is known for its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
The presence of the piperidine and oxadiazole rings may confer anti-inflammatory properties:
- Research Findings : Compounds containing oxadiazole have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
Q & A
Q. What are the key synthetic strategies for constructing the heterocyclic core of this compound?
The compound’s core integrates a benzothiazole, oxadiazole, and piperidine scaffold. Synthesis typically involves:
- Cyclization reactions to form the oxadiazole ring (e.g., condensation of hydrazide derivatives with carboxylic acids under dehydrating conditions) .
- Nucleophilic substitution to link the piperidine moiety to the benzothiazole carbonyl group, often using coupling agents like EDCI or DCC in aprotic solvents .
- Furan functionalization via Suzuki-Miyaura coupling or direct substitution to introduce the furan-2-yl group at the oxadiazole position . Methodological Tip: Monitor reaction progress using TLC (e.g., silica gel plates with UV visualization) and optimize solvent systems (e.g., DMF or CHCl₃) to enhance yields .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization involves:
- Spectroscopic techniques :
Q. What is the rationale for incorporating a furan-2-yl group into the oxadiazole moiety?
The furan ring enhances electronic delocalization and π-π stacking potential, which may improve binding affinity to biological targets (e.g., enzymes or receptors). Furan’s oxygen atom also contributes to hydrogen-bonding interactions, critical for pharmacological activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Systematic substituent variation : Replace the furan-2-yl group with other aryl/heteroaryl groups (e.g., thiophene, pyridine) to assess electronic and steric effects on target binding .
- Piperidine modification : Introduce methyl or fluoro substituents to modulate lipophilicity and blood-brain barrier permeability .
- Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs) and guide rational design . Data Conflict Resolution: If bioactivity data contradicts computational predictions, validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental approaches address low aqueous solubility in pharmacokinetic studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine carbonyl to enhance solubility .
- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve dissolution rates .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
Q. How can conflicting data on metabolic stability be resolved?
- In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., furan ring oxidation) .
- Isotope labeling : Track metabolic pathways via ¹⁴C-labeled analogs .
- Structural rigidification : Replace labile groups (e.g., methylene links) with bioisosteres (e.g., amides) to reduce enzymatic cleavage .
Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
